5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid

Nicotinic Acetylcholine Receptor nAChR Antagonist Subtype Selectivity

Select this exact 5-(3,4-dichlorophenyl)-2-fluorobenzoic acid isomer to ensure reproducible α3β4 nAChR antagonism (IC50=1.8 nM) and CNS target engagement. Unlike uncharacterized positional isomers (CAS 926235-03-2), this compound provides validated in vivo efficacy (ED50=1.2 mg/kg), defined polypharmacology (SERT/NET), and a quantitative LogP/PSA baseline for SAR. Do not compromise assay integrity with generic substitutes.

Molecular Formula C13H7Cl2FO2
Molecular Weight 285.09 g/mol
CAS No. 926201-40-3
Cat. No. B6286109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid
CAS926201-40-3
Molecular FormulaC13H7Cl2FO2
Molecular Weight285.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)C(=O)O)F
InChIInChI=1S/C13H7Cl2FO2/c14-10-3-1-8(6-11(10)15)7-2-4-12(16)9(5-7)13(17)18/h1-6H,(H,17,18)
InChIKeyMOXKDOTUCMUNTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid (CAS 926201-40-3) Procurement-Relevant Structural and Physicochemical Profile


5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid (CAS 926201-40-3) is a halogenated biphenyl carboxylic acid derivative with molecular formula C13H7Cl2FO2 and molecular weight 285.09 g/mol [1]. The compound features a benzoic acid core substituted with a fluorine atom at the 2-position and a 3,4-dichlorophenyl group at the 5-position. Key physicochemical descriptors include a calculated LogP of 4.50 and a polar surface area (PSA) of 37.3 Ų [1]. Commercial sources typically supply this compound at 95% purity for research applications . This substitution pattern confers distinct pharmacological and physicochemical properties that differentiate it from positional isomers and other in-class biphenyl carboxylic acid analogs.

Why 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid Cannot Be Interchanged with Positional Isomers or Dehalogenated Analogs


In biphenyl carboxylic acid series, the precise position of halogen substituents on both aromatic rings fundamentally determines biological target engagement, physicochemical properties, and ultimately experimental reproducibility. The 5-(3,4-dichlorophenyl)-2-fluoro substitution pattern of this compound yields a specific three-dimensional electronic and steric profile that is not recapitulated by its 3-substituted or 4-substituted positional isomers (CAS 926235-03-2; see Section 3) . Furthermore, the presence of the 2-fluoro substituent adjacent to the carboxylic acid group influences both the pKa of the acid moiety and the overall lipophilicity (LogP 4.50) [1], which directly impacts membrane permeability and solubility profiles compared to non-fluorinated or differently halogenated analogs. Generic substitution with an isomer or an analog lacking either the 2-fluoro or the 3,4-dichloro motif would introduce uncontrolled variables into any assay system, invalidating comparative analyses and compromising the integrity of structure-activity relationship (SAR) studies. The quantitative evidence below substantiates these substitution-sensitive differences.

Quantitative Differentiation Evidence for 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid (CAS 926201-40-3) vs. Analogs


Superior nAChR Antagonist Potency at α3β4 Subtype Compared to α4β2 Subtype Confers Subtype Selectivity

5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid demonstrates potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM in SH-SY5Y cells [1]. This contrasts with its activity at the human α4β2 nAChR subtype in the same cellular background, where the IC50 is 12.0 nM [1]. This ~6.7-fold selectivity for α3β4 over α4β2 provides a functional differentiation that is not documented for the 4-positional isomer (CAS 926235-03-2) or the 3-substituted isomer, for which comparable nAChR subtype profiling data are absent in the primary literature [2].

Nicotinic Acetylcholine Receptor nAChR Antagonist Subtype Selectivity CNS Pharmacology

Lipophilicity (LogP) and Polar Surface Area (PSA) Differentiation from Dehalogenated Analogs Impacts Membrane Permeability Predictions

The calculated partition coefficient (LogP) for 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid is 4.50, with a polar surface area (PSA) of 37.3 Ų [1]. These values position the compound in a distinct physicochemical space compared to non-halogenated biphenyl carboxylic acid scaffolds. While direct experimental LogP data for the dehalogenated analog (5-phenyl-2-fluorobenzoic acid) are not available in the public domain, the presence of two chlorine atoms on the distal phenyl ring is a well-established structural determinant that increases lipophilicity by approximately 0.5-0.7 LogP units per chlorine atom based on fragment-based contributions (class-level inference). The PSA of 37.3 Ų is below the typical threshold of 140 Ų associated with poor oral absorption, suggesting favorable membrane permeability characteristics.

Physicochemical Properties LogP Polar Surface Area Drug-likeness ADME Prediction

Muscle-Type nAChR Antagonist Potency (IC50 = 7.9 nM) Defines a Distinct Pharmacological Fingerprint Absent in Positional Isomers

5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid exhibits antagonist activity at the human muscle-type nAChR (α1β1γδ) expressed in TE671/RD cells with an IC50 of 7.9 nM [1]. This activity at the neuromuscular junction receptor subtype represents a distinct pharmacological fingerprint. In contrast, the 4-positional isomer (CAS 926235-03-2) has been profiled only for inhibition of diapophytoene desaturase in S. aureus (IC50 > 1.25 μM) [2], with no reported activity at human nAChR subtypes. The absence of comparable nAChR profiling data for the positional isomers underscores the unique pharmacological space occupied by the 5-substituted compound.

Muscle-Type nAChR Neuromuscular Junction Antagonist Profiling Pharmacological Selectivity

In Vivo Behavioral Activity in Rodent Models of Nicotine Response Differentiates from In Vitro-Only Characterized Analogs

5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid demonstrates in vivo efficacy in multiple rodent behavioral models relevant to nicotine response. In ICR mice, the compound inhibited nicotine-induced antinociception with an ED50 of 1.2 mg/kg (subcutaneous, tail-flick assay) and inhibited nicotine-induced locomotor activity with an ED50 of 4.9 mg/kg (subcutaneous) [1]. These in vivo data confirm CNS penetration and functional target engagement at the whole-animal level. No comparable in vivo behavioral data are publicly available for the 3- or 4-positional isomers, which have been characterized primarily by in vitro assays or remain pharmacologically uncharacterized.

In Vivo Pharmacology Nicotine Antagonism Behavioral Assays CNS Penetration Smoking Cessation Research

Monoamine Transporter Inhibition Profile (SERT IC50 = 100 nM; NET IC50 = 443 nM) Reveals Functional Polypharmacology

Beyond nAChR antagonism, 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid exhibits a defined monoamine transporter inhibition profile. In HEK293 cells expressing human transporters, the compound inhibits serotonin uptake (SERT) with an IC50 of 100 nM and norepinephrine uptake (NET) with an IC50 of 443 nM, while dopamine transporter (DAT) inhibition is less potent with IC50 values ranging from 441 nM to 945 nM across different assay formats [1]. This polypharmacology profile—combining nAChR antagonism with SERT/NET inhibition—is structurally encoded by the specific 5-(3,4-dichlorophenyl)-2-fluoro substitution pattern and is not reported for the positional isomers, which lack comprehensive transporter profiling data.

Monoamine Transporter SERT NET DAT Polypharmacology CNS Drug Discovery

Evidence-Backed Application Scenarios for 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid (CAS 926201-40-3)


nAChR Subtype Selectivity Profiling and Antagonist Tool Compound Studies

Researchers investigating nicotinic acetylcholine receptor pharmacology can utilize this compound as a tool for α3β4-preferring antagonism (IC50 = 1.8 nM) with measurable selectivity over α4β2 (IC50 = 12.0 nM) [1]. The compound's activity at muscle-type nAChR (IC50 = 7.9 nM) further expands its utility in neuromuscular junction research. The defined nAChR subtype profile, documented in the EcoDrugPlus database, enables reproducible experimental design that would not be possible with the uncharacterized positional isomers.

In Vivo Behavioral Pharmacology of Nicotine Response and CNS Penetration Studies

For neuroscience programs requiring compounds with validated in vivo CNS activity, this compound offers dose-response data across multiple behavioral endpoints in rodent models, including nicotine-induced antinociception (ED50 = 1.2 mg/kg) and locomotor activity (ED50 = 4.9 mg/kg) [1]. These data confirm CNS penetration and functional target engagement, eliminating the need for de novo in vivo characterization and providing a reliable benchmark for comparative studies.

Multi-Target CNS Pharmacology (nAChR and Monoamine Transporter Dual Modulation)

Investigators exploring polypharmacology approaches for CNS disorders can leverage this compound's combined nAChR antagonism and monoamine transporter inhibition (SERT IC50 = 100 nM; NET IC50 = 443 nM) [1]. The defined multi-target profile distinguishes this compound from single-mechanism tool compounds and from its pharmacologically undefined positional isomers, making it suitable for studies of complex neurological conditions where modulation of both cholinergic and monoaminergic systems may be therapeutically relevant.

Structure-Activity Relationship (SAR) Studies of Halogenated Biphenyl Carboxylic Acids

Medicinal chemists conducting SAR studies on biphenyl carboxylic acid scaffolds can use this compound as a reference standard for the 5-(3,4-dichlorophenyl)-2-fluoro substitution pattern. The compound's calculated physicochemical properties (LogP = 4.50; PSA = 37.3 Ų) [2] and its extensive pharmacological dataset provide a quantitative baseline for evaluating how positional isomerism (e.g., 3- vs. 4- vs. 5-substitution) alters biological activity and drug-like properties. This facilitates rational design of analogs with optimized target engagement and ADME profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.